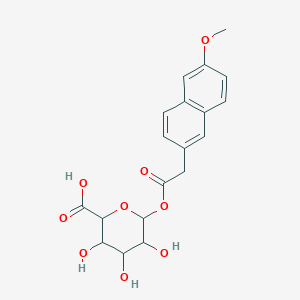

Demethyl naproxen acyl-beta-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Demethyl naproxen acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C19H20O9 and a molecular weight of 392.36. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Demethylnaproxen-Acyl-beta-D-Glucuronid beinhaltet die Konjugation von Naproxen mit Glucuronsäure. Die Reaktion erfordert typischerweise das Vorhandensein von UDP-Glucuronosyltransferase (UGT)-Enzymen, die den Transfer von Glucuronsäure zum Naproxenmolekül ermöglichen. Die Reaktionsbedingungen umfassen oft eine gepufferte wässrige Lösung und eine kontrollierte Temperatur, um eine optimale Enzymaktivität zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Demethylnaproxen-Acyl-beta-D-Glucuronid folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, um die notwendigen Bedingungen für die Enzymaktivität aufrechtzuerhalten und eine konstante Ausbeute der Verbindung zu gewährleisten. Das Produkt wird anschließend mit chromatographischen Techniken gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Demethylnaproxen-Acyl-beta-D-Glucuronid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung zurück in ihre Naproxen-Ausgangsform umwandeln.

Substitution: Die Glucuronsäureeinheit kann unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Demethylnaproxen-Acyl-beta-D-Glucuronid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Glucuronidierungsreaktionen und Enzymkinetik zu untersuchen.

Biologie: Wird in Studien zum Arzneimittelstoffwechsel und zur Rolle der Glucuronidierung bei der Arzneimittelclearance eingesetzt.

Medizin: Wird auf seine potenziellen Auswirkungen auf Entzündungen und Schmerzmanagement untersucht.

Industrie: Wird bei der Entwicklung neuer NSAR-Derivate mit verbesserten pharmakokinetischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Demethylnaproxen-Acyl-beta-D-Glucuronid beinhaltet seine Interaktion mit bestimmten Enzymen und molekularen Zielstrukturen. Die Verbindung wird durch UGT-Enzyme metabolisiert, was zur Bildung von Glucuronidkonjugaten führt. Diese Konjugate werden dann aus dem Körper ausgeschieden und tragen zur Clearance des Ausgangsmedikaments Naproxen bei. Die molekularen Zielstrukturen umfassen verschiedene UGT-Isoformen, die eine entscheidende Rolle im Glucuronidierungsprozess spielen .

Wirkmechanismus

The mechanism of action of demethyl naproxen acyl-beta-D-glucuronide involves its interaction with specific enzymes and molecular targets. The compound is metabolized by UGT enzymes, leading to the formation of glucuronide conjugates. These conjugates are then excreted from the body, aiding in the clearance of the parent drug, naproxen. The molecular targets include various UGT isoforms, which play a crucial role in the glucuronidation process .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naproxen-Acyl-Glucuronid: Eine ähnliche Verbindung, die eine Glucuronidierung durchläuft, aber keine Demethylierung aufweist.

Zomepirac-Acyl-Glucuronid: Ein weiteres NSAR-Derivat, das Glucuronidkonjugate bildet.

Ketoprofen-Acyl-Glucuronid: Ein NSAR, das ähnliche Stoffwechselwege durchläuft

Eindeutigkeit

Demethylnaproxen-Acyl-beta-D-Glucuronid ist aufgrund seiner spezifischen Struktur einzigartig, die eine demethylierte Naproxen-Einheit umfasst, die mit Glucuronsäure konjugiert ist. Diese strukturelle Einzigartigkeit ermöglicht unterschiedliche Wechselwirkungen mit UGT-Enzymen und unterschiedliche Stoffwechselwege im Vergleich zu anderen ähnlichen Verbindungen .

Eigenschaften

Molekularformel |

C19H20O9 |

|---|---|

Molekulargewicht |

392.4 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25) |

InChI-Schlüssel |

IPKOMFMTOUPAMM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)

![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)

![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)

![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)